molecular formula C15H16F5NO4 B2757106 (S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid CAS No. 270063-42-8

(S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid

Cat. No.: B2757106
CAS No.: 270063-42-8
M. Wt: 369.288
InChI Key: BXJBNSOJUYXDRT-LURJTMIESA-N
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Description

(S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The presence of the perfluorophenyl group adds unique chemical properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid typically involves the protection of the amino group using a Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can further react to form various derivatives .

Scientific Research Applications

(S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid involves the interaction of its functional groups with various molecular targets. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The perfluorophenyl group can interact with hydrophobic regions of proteins or enzymes, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid
  • (S)-3-((tert-butoxycarbonyl)amino)-4-(trifluoromethyl)phenylbutanoic acid

Uniqueness

The presence of the perfluorophenyl group in (S)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid imparts unique chemical properties, such as increased hydrophobicity and stability, compared to similar compounds. This makes it particularly useful in applications requiring robust and stable molecules .

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F5NO4/c1-15(2,3)25-14(24)21-6(5-8(22)23)4-7-9(16)11(18)13(20)12(19)10(7)17/h6H,4-5H2,1-3H3,(H,21,24)(H,22,23)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJBNSOJUYXDRT-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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